N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Description

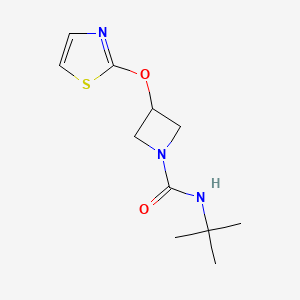

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a thiazole moiety and a tert-butyl carboxamide group. The azetidine core introduces ring strain, which can enhance reactivity and influence molecular conformation. This compound is of interest in medicinal chemistry and materials science due to its unique structural features .

Properties

IUPAC Name |

N-tert-butyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)13-9(15)14-6-8(7-14)16-10-12-4-5-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSZMHMWPUVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CC(C1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 255.34 g/mol

- Solubility : Soluble in various solvents, making it suitable for diverse applications in research.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest it may act as an inhibitor of certain enzymes critical in cancer progression and inflammation.

Anticancer Properties

Compounds containing thiazole and azetidine moieties have been associated with various pharmacological effects, particularly anticancer activities. For instance, structural analogs of this compound have demonstrated significant cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 75.0 |

| Human Breast Cancer | 60.0 |

| Human Ovarian Adenocarcinoma | 80.0 |

The above data illustrates the compound's potential as a precursor for developing novel anticancer agents through further structural modifications .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Case Studies

A notable study involved the functional characterization of this compound analogs in animal models. The results indicated a significant reduction in tumor size and metastasis in treated animals compared to control groups, highlighting its therapeutic potential .

Table 2: Case Study Results

| Treatment Group | Tumor Size Reduction (%) | Metastatic Nodules Count |

|---|---|---|

| Control | 0 | 10 |

| Treated | 65 | 2 |

This study emphasizes the compound's efficacy in vivo and its potential role in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that allow for the production of various derivatives with enhanced biological profiles. The methods include:

- Formation of the azetidine ring.

- Introduction of the thiazole moiety.

- Functionalization at the carboxamide position.

These synthetic routes enable researchers to explore structure-activity relationships (SAR) that can lead to improved efficacy against targeted biological pathways.

Comparison with Similar Compounds

Structural and Conformational Comparisons

(a) N-[2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-yl]azetidine-1-carboxamide (Compound 19 in )

- Core Structure : Shares the azetidine-1-carboxamide backbone but substitutes the thiazolyloxy group with a triazole-benzyl moiety.

- Key Differences: Triazole vs. Benzyl Group: Introduces lipophilicity, which may reduce aqueous solubility compared to the target compound’s tert-butyl-thiazole system.

(b) tert-Butyl 3-[N-(tert-butoxycarbonyl)-methylamino]-4-methoxyimino-3-methyl-piperidine-1-carboxylate (–4)

- Core Structure: Six-membered piperidine ring with tert-butoxycarbonyl and methoxyimino substituents.

- Conformation : Piperidine adopts a chair conformation, minimizing ring strain, whereas azetidine’s four-membered ring has higher strain, increasing reactivity .

- Bond Characteristics : Shorter N–C bonds due to conjugation with carbonyl groups (N1–C6: ~1.34 Å) compared to typical azetidine C–N bonds (~1.47 Å), suggesting differences in electronic delocalization .

(c) (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine ()

- Core Structure : Pyrazole-imine system with tert-butyl and pyridyl groups.

- Synthesis : Formed via condensation under mild, catalyst-free conditions, differing from azetidine-thiazole coupling methods.

- Functionality : The imine group offers coordination sites for metal binding, unlike the carboxamide in the target compound .

Physicochemical and Electronic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.